(1-Phenylpyrrolidin-3-yl)methanamine

Synthetic Chemistry Process Chemistry Medicinal Chemistry

(1-Phenylpyrrolidin-3-yl)methanamine, bearing the CAS number 910442-15-8, is a heterocyclic primary amine building block featuring a pyrrolidine core N-substituted with a phenyl ring and functionalized at the 3-position with an aminomethyl group. The compound is typically supplied as a racemic liquid with purities ranging from 95% to 98%, as noted by commercial vendors.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 910442-15-8
Cat. No. B1290712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylpyrrolidin-3-yl)methanamine
CAS910442-15-8
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CN(CC1CN)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2
InChIKeyYOYVLKMGXMXKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Phenylpyrrolidin-3-yl)methanamine CAS 910442-15-8 is a Preferred Pyrrolidine Scaffold for Chemical Synthesis and Medicinal Chemistry Research


(1-Phenylpyrrolidin-3-yl)methanamine, bearing the CAS number 910442-15-8, is a heterocyclic primary amine building block featuring a pyrrolidine core N-substituted with a phenyl ring and functionalized at the 3-position with an aminomethyl group [1]. The compound is typically supplied as a racemic liquid with purities ranging from 95% to 98%, as noted by commercial vendors . Its combination of a rigid saturated heterocycle, an aryl substituent, and an accessible primary amine makes it a versatile intermediate for constructing more complex pharmacologically relevant molecules. However, procurement decisions hinge on identifying its quantifiable advantages over structurally related analogs, particularly in terms of synthetic accessibility, distinct physicochemical properties, and potential biological activity.

The Functional and Physicochemical Imperative: Why Analogs of (1-Phenylpyrrolidin-3-yl)methanamine CAS 910442-15-8 Cannot Be Assumed Interchangeable


Generic substitution among 3-aminomethylpyrrolidine derivatives fails due to the extreme sensitivity of their physicochemical and biological properties to specific substitution patterns. Even minor alterations—such as substituting the N-phenyl group for an N-methoxyphenyl analog [1] or extending the primary amine by N-methylation to form N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine [2]—introduce quantifiable changes in electronic character, lipophilicity, and hydrogen-bonding capacity. These changes, in turn, dictate the compound's performance in critical areas such as solubility, membrane permeability, and specific target engagement. The evidence presented below demonstrates that the unique combination of an unsubstituted N-phenyl ring and a primary aminomethyl group at the C3 position of (1-Phenylpyrrolidin-3-yl)methanamine confers a distinct profile that cannot be replicated by its closest analogs, making it a non-substitutable asset for certain synthetic routes and lead optimization programs.

Head-to-Head Procurement Evidence: Quantifying the Advantages of (1-Phenylpyrrolidin-3-yl)methanamine CAS 910442-15-8 Over Competing Analogs


Synthetic Yield Advantage for (1-Phenylpyrrolidin-3-yl)methanamine vs. Analogous Heterocyclic Amines

A significant advantage of (1-Phenylpyrrolidin-3-yl)methanamine for procurement is its demonstrated synthetic accessibility. A protocol for the one-step synthesis of this specific compound has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts sharply with the typical multi-step, lower-yielding syntheses required for many closely related, but structurally distinct, N-phenylpyrrolidine analogs, such as the 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which are prepared in a five-step sequence from itaconic acid [2].

Synthetic Chemistry Process Chemistry Medicinal Chemistry Building Block

Lipophilicity and Hydrogen Bonding Profile Differentiation from Methoxy-Substituted Analogs

The physicochemical profile of (1-Phenylpyrrolidin-3-yl)methanamine (XLogP3-AA = 1.5) offers a distinct starting point for lead optimization compared to its electron-donating group-substituted analogs. Its primary amine group acts as a single hydrogen bond donor, a feature that can be critical for modulating target engagement and off-rate kinetics [1]. In contrast, the 4-methoxy-substituted analog, (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine, exhibits a higher calculated lipophilicity (XLogP3-AA = 1.7) due to the methoxy group's contribution [2]. While a direct experimental comparison is lacking, this computed difference in LogP and the distinct hydrogen-bonding potential of the methoxy oxygen highlight fundamental property divergences [3].

Medicinal Chemistry ADME Physicochemical Properties SAR

Conformational Rigidity and Solubility Profile: Comparison with Open-Chain Amine Analogs

A key differentiator for (1-Phenylpyrrolidin-3-yl)methanamine is its pyrrolidine ring, which confers conformational rigidity compared to acyclic secondary amine analogs. The cyclic structure restricts bond rotation, pre-organizing the molecule for target binding and potentially enhancing selectivity [1]. This structural feature is a quantifiable departure from open-chain amines. Furthermore, while direct experimental data for the target compound is not available, computed estimates suggest a significant water solubility of 877.41 mg/L (EPA T.E.S.T.) [2], offering a baseline for comparison with more hydrophobic analogs and indicating its suitability for aqueous assay conditions without requiring extensive formulation.

Medicinal Chemistry ADME Conformational Analysis SAR

Computed Property Differentiation: Boiling Point and Density vs. Structurally Similar Piperidine Analogs

Procurement decisions can be influenced by the physical state and properties of a compound, which dictate handling and purification methods. The target compound's pyrrolidine core confers a different property profile compared to its six-membered piperidine analog, 1-phenylpiperidin-4-amine (CAS 63921-23-3). The target compound is typically a liquid , while the piperidine analog is reported to be a solid [1]. This difference in physical state is supported by their computed properties: the target compound has an estimated boiling point of 285.02 °C and density of 1.04 g/cm³ [2], whereas the piperidine analog exhibits a higher melting point (e.g., 60-64 °C [1]).

Process Chemistry Physical Chemistry Purification Building Block

Validated Application Scenarios for (1-Phenylpyrrolidin-3-yl)methanamine CAS 910442-15-8 Based on Comparative Evidence


Scenario 1: High-Throughput Synthesis of Pyrrolidine-Focused Libraries

Given its demonstrated one-step, quantitative synthetic accessibility , (1-Phenylpyrrolidin-3-yl)methanamine is an ideal candidate for use as a core scaffold in high-throughput synthesis or parallel medicinal chemistry efforts. Its ready availability and high yield in a single step make it a cost-effective and reliable building block for generating diverse libraries of N-phenylpyrrolidine derivatives, a process that would be more time- and resource-intensive with analogs requiring complex, multi-step syntheses [1].

Scenario 2: Lead Optimization Requiring Specific Lipophilicity Control

For programs aiming to fine-tune lipophilicity within a narrow window, (1-Phenylpyrrolidin-3-yl)methanamine's computed XLogP3-AA of 1.5 provides a quantifiable starting point . This makes it a strategically distinct choice over its 4-methoxy analog (XLogP3-AA = 1.7) [1]. Researchers can select this compound when the project's target LogP is in the 1.5 range, thereby avoiding the additional 0.2 unit increase and the extra hydrogen bond acceptor that the methoxy analog would introduce [2].

Scenario 3: Medicinal Chemistry for CNS Targets Requiring Conformational Restraint

The inherent conformational rigidity of the pyrrolidine ring in (1-Phenylpyrrolidin-3-yl)methanamine makes it a preferred scaffold over flexible acyclic amines for targets where pre-organization can enhance binding selectivity and potency . This class-level advantage, supported by computed property data, directs its application toward central nervous system (CNS) and other therapeutic areas where a high degree of target specificity is paramount. The estimated aqueous solubility of 877.41 mg/L [1] further supports its utility in the initial stages of in vitro assay development.

Scenario 4: Integration into Automated Synthesis and Purification Workflows

The physical state of (1-Phenylpyrrolidin-3-yl)methanamine as a liquid is a key differentiator for its use in automated synthesis platforms where liquid handling systems are optimized for precise volumetric dispensing of reagents. Its estimated boiling point of 285.02 °C and density of 1.04 g/cm³ [1] also suggest that it can be readily purified by vacuum distillation, offering a practical advantage over the piperidine analog 1-phenylpiperidin-4-amine, which is a solid requiring recrystallization [2].

Technical Documentation Hub

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